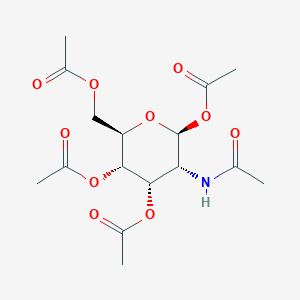

N-Acetil-β-D-glucosamina tetraacetato

Descripción general

Descripción

El Pentaacetato de .beta.-D-Glucosamina, también conocido como 2-Amino-2-desoxi-.beta.-D-glucopiranosil pentaacetato, es un derivado de la N-acetilglucosamina. Es un sólido cristalino con la fórmula molecular C16H23NO10 y un peso molecular de 389.35 g/mol . Este compuesto es conocido por su papel en la promoción de la producción de ácido hialurónico .

Aplicaciones Científicas De Investigación

El Pentaacetato de .beta.-D-Glucosamina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de otros carbohidratos complejos y glucósidos.

Industria: Se utiliza en la producción de varios reactivos bioquímicos y como intermedio en la fabricación farmacéutica.

Mecanismo De Acción

El mecanismo por el cual el Pentaacetato de .beta.-D-Glucosamina ejerce sus efectos implica la promoción de la producción de ácido hialurónico. Esto se logra mediante la activación de vías moleculares específicas que mejoran la síntesis y la exportación de ácido hialurónico por parte de las células . El compuesto interactúa con dianas moleculares como el transportador ABC MRP5, que desempeña un papel crucial en la exportación de ácido hialurónico .

Análisis Bioquímico

Biochemical Properties

N-Acetyl-beta-D-glucosamine tetraacetate plays a crucial role in biochemical reactions, particularly in the production of hyaluronic acid . It interacts with enzymes such as O-GlcNAc transferase and O-GlcNAcase, which are responsible for adding and removing O-GlcNAc modifications on proteins . These interactions regulate various cellular functions, including the cellular stress response and homeostasis .

Cellular Effects

N-Acetyl-beta-D-glucosamine tetraacetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modify over 3,000 nuclear, cytoplasmic, and mitochondrial proteins through O-GlcNAcylation . This modification regulates proteins in a manner similar to phosphorylation, affecting processes such as the phosphoinositide 3-kinase/Akt pathway, heat shock protein expression, and calcium homeostasis . These effects contribute to the compound’s role in promoting cell survival and regulating cellular stress responses .

Molecular Mechanism

The molecular mechanism of N-Acetyl-beta-D-glucosamine tetraacetate involves its interaction with O-GlcNAc transferase and O-GlcNAcase . These enzymes catalyze the addition and removal of O-GlcNAc modifications on serine and threonine residues of proteins . This dynamic post-translational modification regulates protein function, stability, and localization . The compound’s ability to promote hyaluronic acid production is mediated through its interaction with the ABC transporter MRP5, which modulates intracellular cGMP levels .

Temporal Effects in Laboratory Settings

In laboratory settings, N-Acetyl-beta-D-glucosamine tetraacetate has shown stability and long-term effects on cellular function. It has been demonstrated to promote hyaluronic acid production over extended periods . The compound’s stability is maintained at -20°C, with a shelf life of up to four years . Studies have also shown that the compound’s effects on cellular processes, such as O-GlcNAcylation, are sustained over time, contributing to its potential therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of N-Acetyl-beta-D-glucosamine tetraacetate vary with different dosages. Studies have shown that the compound can modulate inflammation, myelination, and neurodegeneration at specific doses . For example, in a dose-escalation trial, oral administration of the compound at 6 g and 12 g for four weeks resulted in changes in serum GlcNAc levels and inflammatory markers . High doses of the compound have also been associated with potential toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

N-Acetyl-beta-D-glucosamine tetraacetate is involved in several metabolic pathways, including the hexosamine biosynthetic pathway . It interacts with enzymes such as hexokinase, which phosphorylates hexoses to form hexose phosphate . The compound’s role in O-GlcNAcylation also affects metabolic flux and metabolite levels, contributing to its regulatory functions in cellular metabolism .

Transport and Distribution

Within cells and tissues, N-Acetyl-beta-D-glucosamine tetraacetate is transported and distributed through interactions with transporters and binding proteins . The ABC transporter MRP5 plays a significant role in the export of hyaluronan, which is modulated by intracellular cGMP levels . This transport mechanism ensures the compound’s effective distribution and localization within cells, contributing to its biological activity .

Subcellular Localization

N-Acetyl-beta-D-glucosamine tetraacetate is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific organelles . The compound’s ability to modify proteins through O-GlcNAcylation is crucial for its regulatory functions in different cellular compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Pentaacetato de .beta.-D-Glucosamina se puede sintetizar a través de la acetilación de la .beta.-D-glucosamina. La reacción típicamente implica el uso de anhídrido acético y un catalizador como la piridina. La reacción se lleva a cabo bajo condiciones controladas para asegurar la acetilación completa de los grupos hidroxilo .

Métodos de Producción Industrial: En entornos industriales, la producción de Pentaacetato de .beta.-D-Glucosamina implica procesos de acetilación similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas garantiza un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Pentaacetato de .beta.-D-Glucosamina se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar derivados de glucosamina correspondientes.

Reducción: Las reacciones de reducción pueden convertir los grupos acetilo de nuevo a grupos hidroxilo.

Sustitución: Los grupos acetilo se pueden sustituir por otros grupos funcionales bajo condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan reactivos como el ácido clorhídrico y el hidróxido de sodio para las reacciones de sustitución.

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de glucosamina, que tienen aplicaciones en diferentes campos .

Comparación Con Compuestos Similares

El Pentaacetato de .beta.-D-Glucosamina es único en comparación con otros compuestos similares debido a su patrón de acetilación específico y su capacidad para promover la producción de ácido hialurónico. Los compuestos similares incluyen:

N-Acetil-.beta.-D-Glucosamina Tetraacetato: Otro derivado acetilado con propiedades similares pero diferentes sitios de acetilación.

.beta.-D-Glucosa Pentaacetato: Utilizado en reacciones bioquímicas y aplicaciones farmacéuticas, pero no promueve la producción de ácido hialurónico.

Estos compuestos comparten similitudes estructurales pero difieren en sus aplicaciones específicas y actividades biológicas.

Actividad Biológica

N-Acetyl-beta-D-glucosamine tetraacetate (N-Ac-β-D-GlcNAc tetraacetate) is a derivative of N-acetyl-beta-D-glucosamine characterized by the addition of four acetyl groups. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in the synthesis of glycosaminoglycans and its role in various cellular processes.

- Molecular Formula : C₁₆H₂₃NO₁₀

- Molar Mass : 389.35 g/mol

- Appearance : White to light brown solid

- Solubility : Moderate solubility in organic solvents (e.g., chloroform, methanol)

- Melting Point : 186 to 189 °C

- Boiling Point : Approximately 530.2 °C

Biological Activities

N-Acetyl-beta-D-glucosamine tetraacetate exhibits several significant biological activities:

-

Promotion of Hyaluronic Acid Synthesis :

- Studies have shown that this compound can stimulate the production of hyaluronic acid (HA) in various cell types, including human synovial fibroblasts and chondrocytes. This is particularly relevant for therapeutic applications in conditions like osteoarthritis and skin aging, where HA levels are typically diminished.

-

Role in Glycosylation :

- Due to its structural similarity to N-acetylglucosamine, N-Ac-β-D-GlcNAc tetraacetate serves as a valuable tool for studying protein glycosylation. Glycosylation is critical for protein function and folding, and this compound can help elucidate the mechanisms involved in various diseases.

-

Targeted Drug Delivery Systems :

- The ability of N-Ac-β-D-GlcNAc tetraacetate to interact with specific cell surface receptors makes it a candidate for developing targeted drug delivery systems. By conjugating therapeutic agents to this molecule, researchers aim to enhance drug delivery efficiency while minimizing side effects.

While the exact mechanisms through which N-Ac-β-D-GlcNAc tetraacetate promotes HA synthesis are not fully understood, it is hypothesized that it may act as a precursor for GlcNAc, a vital component in HA biosynthesis. Additionally, it may interact with enzymes involved in this pathway, although further research is required to clarify these interactions.

Table 1: Summary of Key Research Findings

Notable Research Insights

- A study indicated that N-acetyl-D-glucosamine can improve the stability of oxytocin in solution, highlighting its potential protective biochemical properties .

- Research into glycosylation pathways revealed that compounds like N-Ac-β-D-GlcNAc tetraacetate could influence enzymatic activity and protein interactions crucial for cellular signaling .

Applications

N-Acetyl-beta-D-glucosamine tetraacetate has diverse applications across various fields:

- Dermatology : Potential use in skin care formulations targeting aging.

- Rheumatology : Development of treatments for joint disorders linked to HA depletion.

- Biochemical Research : Investigating glycosylation processes and enzyme interactions.

Propiedades

IUPAC Name |

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908637 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |

| Record name | NSC409738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.